Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC15714683
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate -](/images/structure/VC15714683.png)
Specification
Molecular Formula | C18H19NO6 |
---|---|
Molecular Weight | 345.3 g/mol |
IUPAC Name | methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-11(6-8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
Standard InChI Key | IXKWTAAJCJAUIL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Introduction
Chemical Identity and Molecular Characteristics
Basic Descriptors
Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is systematically named for its constituent functional groups: a methyl ester, a para-substituted benzoyl group, and a 3,4,5-trimethoxybenzamide moiety. Its IUPAC name, methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate, reflects this arrangement . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 345.3 g/mol |
CAS Registry Number | 364704 (PubChem CID) |
Synonyms | NSC631358, SCHEMBL1458219 |
The compound’s structure was first documented in PubChem in 2005, with recent updates as of April 2025 .
Structural Analysis
The molecule comprises two aromatic systems:
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Benzoate ester: A methyl ester linked to a para-aminobenzoic acid group.
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3,4,5-Trimethoxybenzoyl moiety: A benzoyl derivative with methoxy substituents at the 3rd, 4th, and 5th positions.
These groups are connected via an amide bond (–NH–C=O–), which confers rigidity and influences electronic properties. Computational models predict a planar geometry for the aromatic rings, with the amide bond adopting a trans configuration to minimize steric hindrance .
Spectral Characteristics
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 346.12853 | 179.0 |
[M+Na]+ | 368.11047 | 190.8 |
[M-H]- | 344.11397 | 181.4 |
These values aid in mass spectrometry-based identification, particularly in complex biological matrices.
Synthesis and Structural Elucidation
Crystallographic and Spectroscopic Data
X-ray crystallography data remains unavailable, but NMR spectral predictions highlight key features:
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NMR: Signals for methoxy groups ( 3.8–3.9 ppm), aromatic protons ( 6.9–8.1 ppm), and amide NH ( 10.2 ppm).
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NMR: Carbonyl carbons ( 165–170 ppm), methoxy carbons ( 56–60 ppm), and aromatic carbons ( 110–135 ppm) .
Hypothesized Biological Relevance
Table 3.1: Comparative Bioactivity of Structural Analogs
Compound | Target | Activity |
---|---|---|
Combretastatin A-4 | Tubulin | Antimitotic |
Trimethoprim | Dihydrofolate reductase | Antibacterial |
Methyl 4-[(3,4,5-TMB)amino]benzoate | Hypothesized: Tubulin/Kinases | Under investigation |
Computational Predictions
LogP Value: 1.88 (predicted), indicating moderate lipophilicity suitable for cellular uptake .
Polar Surface Area (PSA): 97.58 Ų, suggesting permeability across biological membranes .
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity: Safety profiles remain uncharacterized.
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Target Identification: High-throughput screening is needed to identify molecular targets.
Research Opportunities
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Anticancer Studies: Evaluate efficacy against cancer cell lines, leveraging structural resemblance to combretastatins.
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Antimicrobial Screening: Test against Gram-positive/-negative bacteria and fungi.
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Prodrug Development: Modify the methyl ester to enhance bioavailability.
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